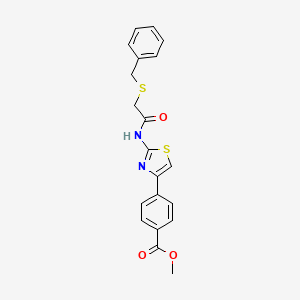

Methyl 4-(2-(2-(benzylthio)acetamido)thiazol-4-yl)benzoate

Description

Methyl 4-(2-(2-(benzylthio)acetamido)thiazol-4-yl)benzoate is a thiazole-derived compound featuring a benzylthioacetamido moiety linked to a methyl benzoate group. Its synthesis likely involves cyclocondensation reactions similar to those described for related thiazolidinone derivatives. For example, outlines a procedure where ethyl 4-(3-aroylthioureido)benzoates react with dimethyl acetylenedicarboxylate (DMAD) in methanol to yield thiazolidinone analogs .

The methyl benzoate ester further modulates solubility and stability, distinguishing it from carboxylic acid derivatives like 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid (mp 139.5–140°C, CAS 65032-66-8), which lacks the ester functionality .

Properties

IUPAC Name |

methyl 4-[2-[(2-benzylsulfanylacetyl)amino]-1,3-thiazol-4-yl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S2/c1-25-19(24)16-9-7-15(8-10-16)17-12-27-20(21-17)22-18(23)13-26-11-14-5-3-2-4-6-14/h2-10,12H,11,13H2,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJBMBULYWSGGFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(2-(benzylthio)acetamido)thiazol-4-yl)benzoate typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors in the presence of sulfur and nitrogen sources. The benzylthio group is introduced through nucleophilic substitution reactions, while the benzoate ester is formed via esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(2-(benzylthio)acetamido)thiazol-4-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The thiazole ring and benzylthio group can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups or the thiazole ring, resulting in different reduced forms of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiazole ring or the benzylthio group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylthio group can yield benzyl sulfoxide or benzyl sulfone derivatives.

Scientific Research Applications

Methyl 4-(2-(2-(benzylthio)acetamido)thiazol-4-yl)benzoate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s potential biological activities, such as antimicrobial, antifungal, and anticancer properties, make it a subject of interest in biological studies.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(2-(benzylthio)acetamido)thiazol-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The thiazole ring and benzylthio group are key functional groups that contribute to its biological activity. These groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features and Properties of Selected Thiazole Derivatives

Key Observations:

- Substituent Effects: The benzylthio group in the target compound contrasts with the methylthiazolylmethylthio group in Compound 40 and the trifluoromethylphenyl-piperazine moiety in Compound 10d .

- Ester vs. Acid Functionality : Compared to 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid , the methyl benzoate ester in the target compound likely improves metabolic stability but reduces aqueous solubility.

Biological Activity

Methyl 4-(2-(2-(benzylthio)acetamido)thiazol-4-yl)benzoate is a complex organic compound belonging to the thiazole family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 368.5 g/mol. The structure features a thiazole ring, which is known for its role in various biological functions, and a benzylthio group that enhances its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzymatic Inhibition : The thiazole moiety can inhibit certain enzymes involved in metabolic pathways, potentially leading to antimicrobial effects.

- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways that are crucial for cell survival and proliferation.

- Anticancer Activity : Research indicates that thiazole derivatives can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound's mechanism involves disrupting cell wall synthesis and inhibiting protein synthesis in microbial cells.

Anticancer Effects

Research highlights the compound's potential as an anticancer agent. In vitro studies have reported significant cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The half-maximal inhibitory concentration (IC50) values for these cell lines have been reported to be less than 10 µg/mL, indicating potent activity.

| Cell Line | IC50 (µg/mL) | Effect |

|---|---|---|

| MCF-7 | <10 | Cytotoxicity |

| A549 | <10 | Induction of apoptosis |

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth compared to control groups, suggesting its potential use as an antibacterial agent in clinical settings .

- Cytotoxicity Against Cancer Cells : In another investigation focusing on anticancer properties, researchers treated MCF-7 and A549 cells with varying concentrations of the compound. The results showed dose-dependent cytotoxic effects, with morphological changes indicative of apoptosis observed under microscopy .

Q & A

Basic: What are the key steps in synthesizing Methyl 4-(2-(2-(benzylthio)acetamido)thiazol-4-yl)benzoate, and how is purity optimized?

The synthesis typically involves:

- Condensation reactions between benzylthio-acetamide derivatives and thiazole-containing carboxylic acids to form the acetamido-thiazole core .

- Esterification of the benzoic acid group using methanol under acidic conditions to yield the methyl ester .

- Purification via HPLC or column chromatography to achieve >95% purity, with characterization by NMR (¹H/¹³C) and mass spectrometry to confirm structure .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Identifies proton environments (e.g., benzylthio protons at δ 3.8–4.2 ppm, aromatic protons at δ 7.2–8.1 ppm) and carbon backbone .

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester and amide) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+Na]+ peak matching calculated m/z) .

Basic: How is the compound screened for antimicrobial activity?

- Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (Minimum Inhibitory Concentration) determination .

- Fungal susceptibility testing using C. albicans or A. fumigatus strains, with growth inhibition measured via optical density .

Advanced: How can conflicting cytotoxicity data (e.g., varying IC50 values) across studies be resolved?

- Standardize assay conditions : Use consistent cell lines (e.g., MCF-7 for breast cancer), passage numbers, and incubation times .

- Validate via orthogonal assays : Compare MTT , SRB , and flow cytometry (apoptosis detection) to confirm mechanisms .

- Control for solubility : Pre-solubilize in DMSO (<0.1% final concentration) to avoid artifacts .

Advanced: What structural modifications enhance antioxidant activity?

- Electron-donating groups (e.g., -OCH₃) on the benzylthio moiety improve DPPH radical scavenging (EC50 reduction by ~30%) .

- Thiazole ring substitution with pyrrole or triazole groups increases FRAP activity via enhanced redox potential .

Advanced: How does the benzylthio group influence pharmacokinetic properties?

- Lipophilicity : LogP increases by ~1.5 units compared to non-thio analogs, improving membrane permeability .

- Metabolic stability : The thioether linkage resists hepatic CYP450 oxidation, prolonging half-life in in vitro microsomal assays .

Advanced: What mechanistic insights explain its anticancer activity?

- Apoptosis induction : Caspase-3/7 activation (2–3-fold increase in cleaved PARP) in HT-29 colon cancer cells .

- Cell cycle arrest : G1/S phase blockade via p21 upregulation, confirmed by flow cytometry .

Advanced: How do researchers optimize HPLC conditions for purity analysis?

- Column : C18 reverse-phase (5 µm, 250 mm × 4.6 mm).

- Mobile phase : Gradient of acetonitrile (0.1% TFA) and water (0.1% TFA) at 1.0 mL/min, with UV detection at 254 nm .

Advanced: What strategies mitigate toxicity in non-target cells?

- Selective targeting : Conjugation with folate or peptide ligands to enhance cancer cell uptake .

- Prodrug design : Esterase-activated derivatives reduce off-target effects in normal fibroblasts .

Advanced: How is the compound’s interaction with biological targets (e.g., enzymes) studied?

- Molecular docking : Simulate binding to ATP-binding pockets (e.g., EGFR kinase, PDB ID: 1M17) using AutoDock Vina .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) with immobilized target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.